3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
CAS No.: 1129400-99-2
Cat. No.: VC2812323
Molecular Formula: C8H9N5
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1129400-99-2 |
---|---|
Molecular Formula | C8H9N5 |
Molecular Weight | 175.19 g/mol |
IUPAC Name | 5-methyl-2-pyrimidin-2-ylpyrazol-3-amine |
Standard InChI | InChI=1S/C8H9N5/c1-6-5-7(9)13(12-6)8-10-3-2-4-11-8/h2-5H,9H2,1H3 |
Standard InChI Key | NBTODGHAMDDPDX-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=C1)N)C2=NC=CC=N2 |
Canonical SMILES | CC1=NN(C(=C1)N)C2=NC=CC=N2 |
Introduction
Structural Characteristics and Chemical Properties
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine features a pyrazole ring with a methyl group at position 3 and an amino group at position 5, while being connected to a pyrimidine ring at position 1. This distinctive arrangement creates a molecule with multiple nitrogen atoms that can serve as hydrogen bond acceptors and donors, making it valuable for biological interactions .
Fundamental Properties
The compound has the following key properties:
Property | Value |
---|---|
CAS Number | 1129400-99-2 |
Molecular Formula | C₈H₉N₅ |
Molecular Weight | 175.19 g/mol |
IUPAC Name | 5-methyl-2-pyrimidin-2-ylpyrazol-3-amine |
InChI | InChI=1S/C8H9N5/c1-6-5-7(9)13(12-6)8-10-3-2-4-11-8/h2-5H,9H2,1H3 |
InChI Key | NBTODGHAMDDPDX-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C(=C1)N)C2=NC=CC=N2 |
The structure contains multiple nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions, potentially explaining some of its biological activities .
Synthesis and Preparation Methodologies
Structure-Activity Relationship
The biological activity of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine and related compounds depends significantly on their structural features and substitution patterns.
Role of the Pyrazole Ring
The pyrazole ring serves as a crucial pharmacophore in many bioactive compounds. The presence of a methyl group at the C3 position and an amino group at the C5 position of the pyrazole ring in our compound of interest can influence its biological activity profile. Research on similar pyrazole derivatives suggests that the nature and position of substituents on this ring significantly impact pharmacological properties .
Influence of the Pyrimidine Moiety
The pyrimidine ring at the N1 position of the pyrazole contributes to the compound's ability to interact with biological targets. Studies on pyrazolylpyrimidinones have shown that hydrophobic substitutions on the pyrimidine ring are often required for potent antimicrobial activity, suggesting that the pyrimidine moiety in 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine may play a similar role .
SAR Studies on Related Compounds
Research on structurally similar compounds provides insights into how modifications might affect the activity of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine. For instance, studies on pyrazolylpyrimidinones have shown that:
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Compounds with CF₃ groups at certain positions showed increased solubility and selectivity indices
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Bulkier alkyl substituents like ethyl and cyclopropyl were tolerated for antimicrobial activity but could affect selectivity
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Amino substituents at specific positions maintained activity profiles similar to parent compounds
These findings provide valuable direction for potential modifications to optimize the biological activity of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.
Comparison with Structurally Related Compounds
Understanding how 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine compares to structurally related compounds provides valuable insights into its unique properties and potential applications.
Comparison with 3-Methyl-1H-pyrazol-5-amine
3-methyl-1H-pyrazol-5-amine (CAS: 113402-89-4) is a key structural component of our compound of interest. It has a molecular weight of 97.12 g/mol and a melting point of 128-129°C . While it shares the pyrazole core with 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, it lacks the pyrimidine ring, which significantly alters its chemical and biological properties.
Comparison with Brominated Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Distinctions | Potential Biological Impact |
---|---|---|---|---|
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine | C₈H₉N₅ | 175.19 | Pyrazole with pyrimidine at N1 | Dual-ring structure enables versatile interactions with molecular targets |
3-methyl-1H-pyrazol-5-amine | C₄H₇N₃ | 97.12 | Lacks pyrimidine ring | Reduced complexity, altered binding profile |
4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine | C₈H₈BrN₅ | 254.09 | Bromine at C4 position | Altered electronic properties, potential increases in certain biological activities |
N-(3-methyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4-amine | C₉H₁₂N₅S | 222.08 | Different positioning of rings | Different spatial arrangement affects binding properties |
Scientific Research Applications
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine has several potential applications in scientific research across various disciplines.
Applications in Chemistry
The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its dual-ring structure with multiple nitrogen atoms makes it particularly useful in coordination chemistry and the development of novel ligands for metal complexes.
Applications in Medicinal Chemistry
In medicinal chemistry, 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine represents a promising scaffold for drug development. Related pyrazole-pyrimidine hybrids have shown diverse biological activities, suggesting its potential use as a lead compound for developing new therapeutic agents targeting specific enzymes or receptors .
Applications in Materials Science
Though less documented in the available literature, the compound's structure suggests potential applications in materials science, particularly in the development of new materials with specific electronic or optical properties. The heterocyclic structure with multiple nitrogen atoms could facilitate interesting intermolecular interactions relevant for material development.
Future Research Directions
Based on the current understanding of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine and related compounds, several promising research directions emerge.
Optimization of Synthetic Routes
Developing more efficient and sustainable synthetic methods for 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine represents an important research direction. The exploration of green chemistry approaches, including solvent-free reactions and the use of recyclable catalysts, could lead to more environmentally friendly production methods .
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies focusing specifically on 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine and its derivatives would provide valuable insights for medicinal chemistry applications. Such studies could guide the rational design of more potent and selective compounds targeting specific biological pathways .
Exploration of Novel Biological Activities
Given the diverse biological activities of related pyrazole and pyrimidine derivatives, investigating additional biological targets for 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine could reveal novel therapeutic applications. Areas of particular interest include neurological disorders, inflammatory conditions, and emerging infectious diseases .
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